5-[(Methylamino)oxy]-L-norvaline
Description
5-[(Methylamino)oxy]-L-norvaline is a chemically modified amino acid derivative characterized by a methylaminooxy (-O-NH-CH₃) substituent at the 5-position of the L-norvaline backbone. Such derivatives are often studied for their roles in enzyme inhibition, metabolic pathway modulation, and applications in chemical biology .
Properties
CAS No. |
183994-92-5 |
|---|---|
Molecular Formula |
C6H14N2O3 |
Molecular Weight |
162.189 |
IUPAC Name |
(2S)-2-amino-5-(methylaminooxy)pentanoic acid |
InChI |
InChI=1S/C6H14N2O3/c1-8-11-4-2-3-5(7)6(9)10/h5,8H,2-4,7H2,1H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
HXCPDLGRRFAUAK-YFKPBYRVSA-N |
SMILES |
CNOCCCC(C(=O)O)N |
Synonyms |
L-Norvaline, 5-[(methylamino)oxy]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Impact on Reactivity and Bioactivity
- Diazo and Azido Groups: Compounds like 5-Diazo-4-oxo-L-norvaline (DONV) and 5-Azido-L-norvaline exhibit high reactivity. DONV’s diazo group enables covalent binding to active-site nucleophiles in enzymes, making it a potent inhibitor of glutamine-dependent amidotransferases . The azide group in 5-Azido-L-norvaline allows bioorthogonal click reactions for targeted biomolecule conjugation .
- Phosphonooxy Group: 5-(Phosphonooxy)-L-norvaline mimics phosphorylated amino acids, enabling studies on phosphorylation-dependent signaling cascades. Its charged phosphate group enhances water solubility, distinguishing it from hydrophobic analogs like methyl esters .
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